molecular formula C20H18N4O5S B2930631 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 449786-03-2

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2930631
CAS No.: 449786-03-2
M. Wt: 426.45
InChI Key: KFFTYAHVAPPVLW-UHFFFAOYSA-N
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Description

N-(5,5-Dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido), an ortho-methylphenyl (o-tolyl) substituent at position 2, and a 2-methyl-3-nitrobenzamide moiety at position 3. The o-tolyl group enhances steric bulk and lipophilicity, which may influence target binding and pharmacokinetics. Structural characterization of such compounds typically employs X-ray crystallography, with refinement often conducted using the SHELX suite of programs, which are widely recognized for their robustness in small-molecule crystallography .

Properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-6-3-4-8-17(12)23-19(15-10-30(28,29)11-16(15)22-23)21-20(25)14-7-5-9-18(13(14)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFTYAHVAPPVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structural features and potential pharmacological properties have attracted significant attention in medicinal chemistry. This article explores its biological activity, highlighting various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H18N4O5SC_{19}H_{18}N_{4}O_{5}S and a molecular weight of approximately 414.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core fused with an o-tolyl group and a nitrobenzamide moiety, contributing to its diverse biological activities.

Biological Activities

Research has shown that thieno[3,4-c]pyrazole derivatives exhibit a variety of biological activities:

  • Antimicrobial Activity : These compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies indicate that thieno[3,4-c]pyrazole derivatives can inhibit the growth of bacteria and fungi by disrupting their metabolic processes .
  • Antioxidant Activity : The antioxidant properties of these compounds have been evaluated in various biological models. They have been shown to mitigate oxidative stress in cells exposed to harmful substances like 4-nonylphenol, reducing erythrocyte malformations in fish models .
  • Anticancer Potential : Some thieno[3,4-c]pyrazole derivatives are being investigated for their anticancer effects. They may act by inhibiting specific kinases involved in cancer cell proliferation. For example, certain derivatives have been reported to inhibit Aurora kinases, which play a critical role in cell division .

Case Studies and Research Findings

  • Erythrocyte Protection Study : A study focused on the effect of thieno[3,4-c]pyrazole derivatives on Nile fishes revealed that these compounds significantly reduced the percentage of altered erythrocytes when exposed to toxic agents compared to control groups. The results highlighted their potential as protective agents against environmental toxins .
    ParametersControl4-NonylphenolCompound Treatment
    Altered Erythrocytes %1 ± 0.340.3 ± 4.8712 ± 1.03
  • Antifungal Activity : Another study assessed the antifungal activity of pyrazole-containing compounds against pathogenic fungi. The results indicated that these compounds inhibited ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby demonstrating their potential as antifungal agents .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Predicted Effects

Position Target Compound Compound Hypothesized Impact on Properties
2 o-Tolyl (ortho-methylphenyl) Phenyl Lipophilicity : Increased due to methyl group; Steric Effects : May hinder binding to flat hydrophobic pockets.
Benzamide 2-Methyl-3-nitro 2-Ethoxy Electron Effects : Nitro group (electron-withdrawing) enhances electrophilicity; Solubility : Methyl may reduce solubility compared to ethoxy.

Key Observations:

Position 2 Modifications: The o-tolyl group in the target compound introduces steric hindrance and higher lipophilicity compared to the phenyl group in ’s compound. The methyl group on the benzamide (target compound) may marginally improve metabolic stability over the ethoxy group (), which is prone to oxidative metabolism.

Benzamide Substituents :

  • The 3-nitro group in the target compound likely increases reactivity, making it a candidate for covalent binding to cysteine or serine residues in enzymes. In contrast, the ethoxy group in ’s compound may participate in hydrogen bonding, favoring reversible interactions.

Research Findings and Data Analysis

  • Solubility : The ethoxy group in ’s compound likely improves aqueous solubility compared to the methyl-nitro combination, which is more hydrophobic.
  • Synthetic Accessibility : The o-tolyl group may complicate synthesis due to steric challenges during cyclization, whereas the phenyl group () offers simpler synthetic routes.

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